FH1 Doubles Albumin Secretion vs. Untreated Controls in iPSC-Derived Hepatocyte Differentiation
FH1 treatment doubles albumin secretion during the differentiation of iPSCs into hepatocyte-like cells (iHeps) compared to untreated controls, demonstrating enhanced functional maturity of the derived hepatocytes .
| Evidence Dimension | Albumin secretion |
|---|---|
| Target Compound Data | ~2.5-fold increase (250% of control) in iPSC-derived HLCs at 2 μM; ~2-fold (doubled) during differentiation [1] |
| Comparator Or Baseline | Vehicle control (DMSO) |
| Quantified Difference | 2.0- to 2.5-fold increase vs. control |
| Conditions | iPSC-derived hepatocyte-like cells (HLCs) treated with FH1 (2 μM) for 48 hours; or during iPSC to iHep differentiation |
Why This Matters
Albumin secretion is a hallmark functional marker of mature hepatocytes; doubling this output demonstrates FH1's capacity to generate functionally competent cells for drug metabolism studies and disease modeling.
- [1] Shan J, Schwartz RE, Ross NT, et al. Identification of small molecules for human hepatocyte expansion and iPS differentiation. Nat Chem Biol. 2013 Aug;9(8):514-20. View Source
